molecular formula C30H26O8 B13403038 cis-Shegansu B

cis-Shegansu B

Cat. No.: B13403038
M. Wt: 514.5 g/mol
InChI Key: JZRNLEJUOUYRLZ-VSGOHBRASA-N
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Chemical Reactions Analysis

Types of Reactions

cis-Shegansu B undergoes various chemical reactions, including oxidative coupling, which is used in its synthesis . Other potential reactions include reduction, substitution, and other transformations typical for stilbene derivatives.

Common Reagents and Conditions

    Oxidative Coupling: Ferric chloride in acetone at room temperature.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Electrophilic aromatic substitution reactions using reagents like bromine or chlorine.

Major Products Formed

The major products formed from the oxidative coupling reaction of (E)-isorhapontigenin include this compound, bisisorhapontigenin A, and other oligostilbenes .

Comparison with Similar Compounds

cis-Shegansu B is unique among stilbene dimers due to its specific structure and biological activities. Similar compounds include:

Properties

Molecular Formula

C30H26O8

Molecular Weight

514.5 g/mol

IUPAC Name

5-[(Z)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol

InChI

InChI=1S/C30H26O8/c1-36-26-13-18(5-6-25(26)35)29-28(19-11-22(33)15-23(34)12-19)24-9-17(10-27(37-2)30(24)38-29)4-3-16-7-20(31)14-21(32)8-16/h3-15,28-29,31-35H,1-2H3/b4-3-/t28-,29+/m1/s1

InChI Key

JZRNLEJUOUYRLZ-VSGOHBRASA-N

Isomeric SMILES

COC1=CC(=CC2=C1O[C@H]([C@@H]2C3=CC(=CC(=C3)O)O)C4=CC(=C(C=C4)O)OC)/C=C\C5=CC(=CC(=C5)O)O

Canonical SMILES

COC1=CC(=CC2=C1OC(C2C3=CC(=CC(=C3)O)O)C4=CC(=C(C=C4)O)OC)C=CC5=CC(=CC(=C5)O)O

Origin of Product

United States

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